
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide. This reaction forms an intermediate β-hydroxyketone.
Dehydration: The β-hydroxyketone undergoes dehydration to form the corresponding enone.
Pyrrolidine Addition: The final step involves the addition of pyrrolidine to the enone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Products may include 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-1-(morpholin-1-yl)but-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
90316-42-0 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H19NO2/c1-12(11-15(17)16-9-3-4-10-16)13-5-7-14(18-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI 键 |
FVHBMAWFMSWFIN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)N1CCCC1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



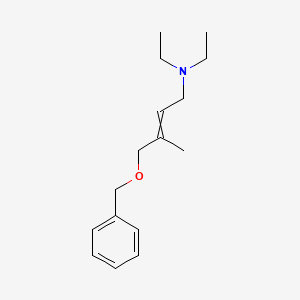
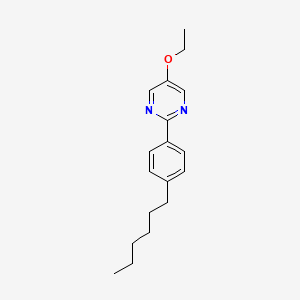
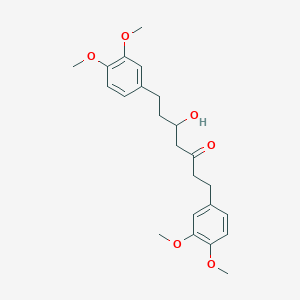
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
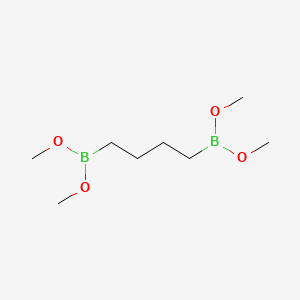
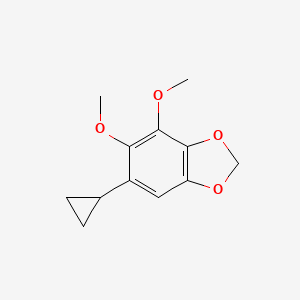
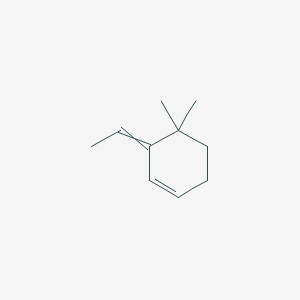
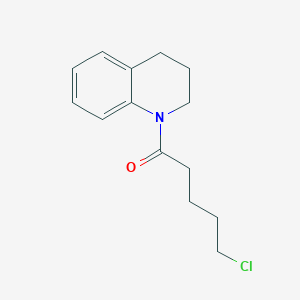


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
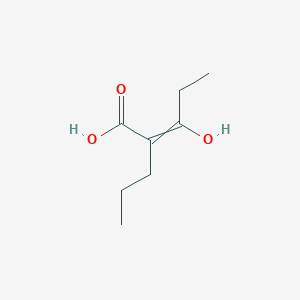
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
